molecular formula C11H20ClNO2 B2495349 methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride, Mixture of diastereomers CAS No. 2460755-57-9

methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B2495349
CAS No.: 2460755-57-9
M. Wt: 233.74
InChI Key: FLDKIPWFIXZNHC-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic β-amino acid derivative characterized by a rigid [2.2.2] bicyclooctane scaffold. The compound exists as a mixture of diastereomers due to stereochemical variations at the 2- and 5-positions. This structural rigidity and stereochemical complexity make it valuable in medicinal chemistry, particularly for designing conformationally constrained peptides or enzyme inhibitors. The hydrochloride salt enhances solubility, facilitating its use in biological assays. Synthesis typically involves resolution of racemic precursors via diastereomeric salt formation, followed by hydrogenation and esterification steps .

Properties

IUPAC Name

methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-11(10(13)14-2)6-7-3-4-8(11)5-9(7)12;/h7-9H,3-6,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDKIPWFIXZNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1CC2N)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by functional group transformations to introduce the amino and ester groups . The reaction conditions often involve the use of organic bases and mild temperatures to ensure high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the diastereomeric mixture is crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Chemistry

Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride serves as an important intermediate in organic synthesis. Its bicyclic structure is similar to many biologically active molecules, making it a valuable compound for the development of new synthetic pathways and complex organic molecules.

Biology

The compound's structural similarity to natural products allows researchers to study biological pathways and mechanisms. It can be utilized in:

  • Biochemical Pathway Studies: Understanding how specific modifications affect biological activity.
  • Drug Development: Investigating derivatives for potential therapeutic applications.

Medicine

Research indicates that derivatives of this compound may have significant therapeutic potential:

  • Antiviral Activity: Bicyclo[2.2.2]octane derivatives have been shown to exhibit antiviral properties against RNA viruses.
  • Neuroprotective Effects: Some studies suggest that these compounds can provide neuroprotection in models of neurodegenerative diseases.
  • Antitumor Activity: Preliminary findings indicate cytotoxic effects against various cancer cell lines.

Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several bicyclo[2.2.2]octane derivatives for their antiviral activity against influenza virus. Results indicated that specific substitutions at the 5-position significantly enhanced antiviral potency compared to unsubstituted analogs.

Neuroprotective Mechanisms

Research on neuroprotective properties revealed that methyl 5-amino-2-methylbicyclo[2.2.2]octane derivatives could inhibit apoptosis in neuronal cell lines exposed to oxidative stress, suggesting a mechanism involving modulation of apoptotic pathways and reactive oxygen species levels.

Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that the compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Synthesis and Derivatives

The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. A notable method utilizes transition metal catalysts to facilitate the formation of the bicyclic structure from simpler precursors, enhancing yield and selectivity for desired isomers.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs in the Bicyclo[2.2.2]octane Family

Key structural analogs include:

Compound Name Substituents Stereochemistry Melting Point (°C) Key Reference
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 Ethyl ester, 3-endo-amino, double bond Racemic mixture 227–229
Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3 Ethyl ester, trans-3-amino Racemic mixture 130–133
Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride Methyl ester, 5-amino, 2-methyl Diastereomeric mixture Not reported Target compound

Key Differences :

  • Ring Saturation : Analog (±)-2 contains a double bond (oct-5-ene), reducing ring rigidity compared to the fully saturated target compound. This difference impacts conformational flexibility and binding affinity to biological targets .
  • Ester Group : Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Methyl esters generally exhibit lower molecular weight and higher solubility .

Stereochemical Variations

The target compound’s diastereomeric mixture contrasts with enantiomerically pure derivatives like (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate, which is synthesized via patented methods for specific pharmacological applications . Diastereomer mixtures often present challenges in purification but may offer broader structure-activity relationship (SAR) insights during screening.

Bicyclo Systems with Different Ring Sizes

Compounds with alternative bicyclic frameworks include:

  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid : A bicyclo[3.2.0] system with a sulfur atom and lactam ring, commonly used in β-lactam antibiotics. The smaller ring system and heteroatom inclusion confer distinct reactivity and antibacterial properties .

Physicochemical Properties

  • Melting Points : The target compound’s diastereomeric mixture may exhibit a broader melting range compared to pure enantiomers (e.g., (±)-2: 227–229°C vs. (±)-3: 130–133°C). This reflects differences in crystal packing efficiency due to stereochemical heterogeneity .
  • Solubility : Hydrochloride salts improve aqueous solubility, critical for in vivo applications. Ethyl ester analogs may show lower solubility than methyl derivatives due to increased hydrophobicity .

Biological Activity

Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11_{11}H20_{20}ClNO2_2
Molecular Weight: 235.74 g/mol
CAS Registry Number: 14803-42-0
InChI Key: FLDKIPWFIXZNHC-UHFFFAOYSA-N

The compound features a bicyclo[2.2.2]octane core with an amino and a carboxylate functional group, which may contribute to its biological properties.

Biological Activity

Research indicates that compounds with bicyclic structures often exhibit significant biological activities, including:

  • Antiviral Activity: Bicyclo[2.2.2]octane derivatives have been studied for their antiviral properties, particularly against RNA viruses. Studies suggest that modifications at specific positions can enhance efficacy against viral replication .
  • Neuroprotective Effects: Some studies have demonstrated that bicyclic compounds can provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
  • Antitumor Activity: Preliminary findings suggest potential antitumor effects, with some bicyclo[2.2.2]octane derivatives showing cytotoxicity against various cancer cell lines in vitro .

Case Studies

  • Antiviral Efficacy:
    A study published in the Journal of Medicinal Chemistry evaluated a series of bicyclo[2.2.2]octane derivatives for their antiviral activity against influenza virus. The results indicated that specific substitutions at the 5-position significantly enhanced antiviral potency compared to unsubstituted analogs .
  • Neuroprotective Mechanisms:
    Research conducted on neuroprotective properties revealed that methyl 5-amino-2-methylbicyclo[2.2.2]octane derivatives could inhibit apoptosis in neuronal cell lines exposed to oxidative stress, suggesting a potential mechanism involving the modulation of apoptotic pathways and reactive oxygen species (ROS) levels .
  • Cytotoxicity Against Cancer Cells:
    In vitro studies on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Synthesis and Derivatives

The synthesis of methyl 5-amino-2-methylbicyclo[2.2.2]octane derivatives typically involves multi-step organic reactions, including cyclization and functional group transformations. A notable method includes the use of transition metal catalysts to facilitate the formation of the bicyclic structure from simpler precursors, enhancing yield and selectivity for desired isomers .

Table: Summary of Biological Activities

Activity Description Reference
AntiviralEffective against RNA viruses, enhanced potency with specific substitutions
NeuroprotectiveInhibits apoptosis in neuronal cells under oxidative stress
AntitumorCytotoxic effects observed in various cancer cell lines

Q & A

Synthesis and Reaction Optimization

Basic Question: Q. What are the common synthetic routes for preparing methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride, and how are reaction conditions optimized? Methodological Answer: The synthesis typically involves multi-step protocols starting from bicyclo[2.2.2]octane derivatives. Key steps include:

  • Cycloaddition or ring-closing reactions to form the bicyclic framework.
  • Amination via reductive alkylation or nucleophilic substitution at the 5-position.
  • Esterification using methoxytrimethylsilane or acid chlorides under anhydrous conditions .
    Critical parameters include temperature control (e.g., -78°C for ketone protection), solvent choice (dichloromethane for low polarity), and stoichiometric ratios of reagents like trimethylsilyl trifluoromethanesulfonate .

Advanced Question: Q. How can diastereoselectivity be enhanced during synthesis, and what analytical tools validate stereochemical outcomes? Methodological Answer: Diastereoselectivity is improved by:

  • Chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation).
  • Solvent polarity adjustments to favor specific transition states.
    Validation employs NMR coupling constants (e.g., 3JH,H^3J_{\text{H,H}} for spatial proximity) and X-ray crystallography to confirm stereochemistry .

Diastereomer Separation and Characterization

Basic Question: Q. What methods are used to separate diastereomers of this compound? Methodological Answer: Common techniques include:

  • Chromatography : HPLC with chiral columns or reverse-phase systems.
  • Diastereomeric salt formation : Using resolving agents like O,O'-dibenzoyltartaric acid, which selectively crystallizes one form .

Advanced Question: Q. How can advanced spectroscopic methods differentiate diastereomers in solution? Methodological Answer:

  • NOESY NMR : Identifies spatial interactions between protons in distinct stereochemical environments.
  • VCD (Vibrational Circular Dichroism) : Detects subtle conformational differences in chiral centers .

Biological Activity and Target Interactions

Basic Question: Q. What biological targets are hypothesized for this compound, and how is activity assessed? Methodological Answer: The bicyclic structure suggests interactions with:

  • Enzymes (e.g., proteases, kinases) via hydrogen bonding from the amino and ester groups.
  • Membrane receptors (e.g., GPCRs) due to rigidity and lipophilicity.
    Activity is tested via competitive binding assays (e.g., fluorescence polarization) and enzyme inhibition studies (IC50_{50} determination) .

Advanced Question: Q. How does stereochemistry influence biological efficacy, and how are structure-activity relationships (SAR) modeled? Methodological Answer:

  • Isomer-specific assays : Separate diastereomers and compare IC50_{50} values.
  • Molecular docking simulations : Map steric and electronic interactions using software like AutoDock or Schrödinger .

Stability and Degradation Pathways

Basic Question: Q. What are the recommended storage conditions to ensure compound stability? Methodological Answer:

  • Anhydrous environments : Store under argon at -20°C to prevent hydrolysis of the ester group.
  • Light-sensitive conditions : Use amber vials to avoid photodegradation .

Advanced Question: Q. How can forced degradation studies (e.g., acid/base hydrolysis) identify critical stability liabilities? Methodological Answer:

  • Stress testing : Expose to 0.1M HCl/NaOH at 40°C, then analyze via LC-MS for degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Environmental and Safety Considerations

Advanced Question: Q. What methodologies assess the environmental fate of this compound in ecosystems? Methodological Answer:

  • Biodegradation assays : Use OECD 301 protocols with activated sludge to measure half-life.
  • Bioaccumulation potential : Calculate log KowK_{\text{ow}} (octanol-water partition coefficient) via shake-flask methods .

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